molecular formula C11H18N2O2S B4602623 N-[3-(dimethylamino)propyl]benzenesulfonamide

N-[3-(dimethylamino)propyl]benzenesulfonamide

Cat. No.: B4602623
M. Wt: 242.34 g/mol
InChI Key: MBUDRGXBUBQQAQ-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]benzenesulfonamide is a useful research compound. Its molecular formula is C11H18N2O2S and its molecular weight is 242.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 242.10889899 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound N-[3-(dimethylamino)propyl]benzenesulfonamide has been utilized in the synthesis of various derivatives with potential pharmacological properties. For example, its derivative N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was synthesized and structurally characterized through X-ray crystallography (Al-Hourani et al., 2016).

Antibacterial and α-Glucosidase Inhibition Studies

  • Certain derivatives of this compound have demonstrated antibacterial properties and α-glucosidase inhibition. For instance, some N-(2,3-dimethylphenyl)benzenesulfonamide derivatives showed moderate to high antibacterial activity against both Gram-positive and Gram-negative strains and exhibited good inhibition of α-glucosidase enzyme (Abbasi et al., 2016).

Enzyme Inhibition and Molecular Docking Studies

  • New Schiff bases derived from this compound have been evaluated for their effects on various enzyme activities. These derivatives have shown inhibition of enzymes like cholesterol esterase, tyrosinase, and α-amylase, with molecular docking studies performed to understand their interactions with these enzymes (Alyar et al., 2019).

Photodynamic Therapy Applications

  • Derivatives of this compound, such as zinc phthalocyanine substituted with benzenesulfonamide derivative groups, have shown potential for use in photodynamic therapy. These compounds exhibited high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Antifungal Activity and Molecular Docking

  • Some benzenesulfonamide derivatives, including those of this compound, have been synthesized and evaluated for antifungal activity. Molecular modeling has been used to study the binding interactions of these compounds in the active site of targeted enzymes (Ghorab et al., 2017).

Carbonic Anhydrase Inhibition

  • A series of benzenesulfonamides incorporating 1,3,5-triazine moieties, related to this compound, have been reportedas inhibitors of carbonic anhydrase isozymes. These compounds showed inhibition of various carbonic anhydrase isozymes, which are relevant in physiological processes and certain diseases (Garaj et al., 2005).

Dual Fluorescent Fluoroionophores for Metal Cations

  • Derivatives of this compound have been developed into fluoroionophores for transition metal cations. These compounds demonstrate the ability to bind with metal ions like Cu(II) and Zn(II), showing changes in fluorescence properties upon binding, which is useful for detecting metal ion concentrations (Malval et al., 2003).

Synthesis of Novel Derivatives for Various Applications

  • This compound has been utilized in the synthesis of novel derivatives like pyrrolo[2,3-d]pyrimidine derivatives. These derivatives have been synthesized using 4-(N,N-dimethylamino)pyridine and characterized for potential applications in various fields (Khashi et al., 2014).

Inhibitors of Kynurenine 3-Hydroxylase

  • Benzenesulfonamide derivatives, including this compound, have been synthesized as inhibitors of kynurenine 3-hydroxylase. These inhibitors have shown high affinity for the enzyme, which is relevant in the study of neurodegenerative diseases (Röver et al., 1997).

Corrosion Inhibition in Industrial Applications

  • Benzothiazole derivatives of this compound have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These inhibitors have shown high efficiency and stability, indicating their potential use in industrial corrosion protection (Hu et al., 2016).

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-13(2)10-6-9-12-16(14,15)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUDRGXBUBQQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.